n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine

Description

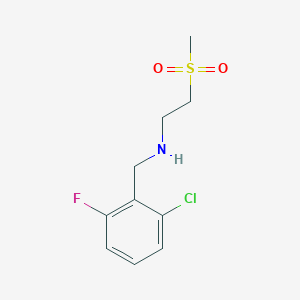

N-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine is a synthetic organic compound featuring a benzylamine core substituted with a 2-chloro-6-fluorophenyl group and a methylsulfonyl (-SO₂CH₃) moiety. Its molecular formula is C₁₀H₁₂ClFNO₂S, with a molecular weight of 263.72 g/mol.

Properties

Molecular Formula |

C10H13ClFNO2S |

|---|---|

Molecular Weight |

265.73 g/mol |

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-2-methylsulfonylethanamine |

InChI |

InChI=1S/C10H13ClFNO2S/c1-16(14,15)6-5-13-7-8-9(11)3-2-4-10(8)12/h2-4,13H,5-7H2,1H3 |

InChI Key |

UNDRBODYYKQSBI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCNCC1=C(C=CC=C1Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine typically involves multiple steps:

Formation of the Benzyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, can be synthesized through the chlorination and fluorination of benzyl chloride.

Nucleophilic Substitution: The benzyl chloride intermediate undergoes nucleophilic substitution with ethan-1-amine to form the benzylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

Reduction: Reduction reactions can be used to modify the sulfonyl group or to reduce the benzyl group.

Substitution: The chlorine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Potential use in the development of pharmaceuticals, particularly as a precursor or intermediate in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications:

Key Structural and Functional Comparisons :

Substituent Effects: The methylsulfonyl group in the target compound and Apremilast enhances polarity and metabolic stability compared to non-sulfonylated analogs like 2-(2-chloro-6-fluorophenyl)ethan-1-amine . Halogenation: Chloro and fluoro substituents in the benzyl group improve lipophilicity and receptor binding, as seen in analogs like 1-(3-chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine .

Synthetic Relevance :

- The target compound’s synthesis likely involves alkylation of 2-(methylsulfonyl)ethan-1-amine (L9) with 2-chloro-6-fluorobenzyl chloride, similar to methods in and .

- In contrast, Apremilast requires multi-step synthesis involving isoindole ring formation and chiral resolution .

Pharmacological Potential: While Apremilast is clinically validated for inflammation, the target compound’s smaller size and sulfonyl group suggest utility as a kinase inhibitor intermediate, akin to lapatinib precursors . The absence of bulky aromatic systems (e.g., quinazoline in ) may favor better solubility than benzodiazepine analogs .

Research Findings and Data

Physicochemical Properties :

- Solubility: Methylsulfonyl groups generally improve aqueous solubility compared to non-polar analogs. For example, Apremilast’s solubility in water is ~0.1 mg/mL, while halogenated amines (e.g., ’s compound) are less soluble .

- Stability : Sulfonyl groups resist oxidative degradation, making the target compound more stable than nitro-substituted derivatives () .

Toxicological Considerations :

- The target compound’s genotoxic risk is likely low (<25 ppm genotoxins), as seen in Apremilast’s stringent impurity controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.